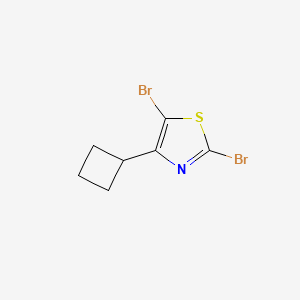
2,5-Dibromo-4-cyclobutyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the molecular formula
- It features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) with two bromine atoms and a cyclobutyl group attached.
- The compound’s systematic name is 2,5-dibromo-4-(cyclobutyl)thiazole .
- It has applications in various fields due to its unique structure and properties.
2,5-Dibromo-4-cyclobutyl-1,3-thiazole: C7H6Br2S
.Preparation Methods
Synthetic Routes: One synthetic route involves the bromination of 4-cyclobutylthiazole using bromine or a brominating agent.
Reaction Conditions: The reaction typically occurs at elevated temperatures in an organic solvent.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as a pharmacophore).
Medicine: Research into its therapeutic properties (if any) is ongoing.
Industry: Limited industrial applications, but its unique structure may inspire new materials.
Mechanism of Action
- Specific mechanisms are not well-documented.
- If used in medicine, it likely interacts with biological targets via covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds:
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C7H7Br2NS |
|---|---|
Molecular Weight |
297.01 g/mol |
IUPAC Name |
2,5-dibromo-4-cyclobutyl-1,3-thiazole |
InChI |
InChI=1S/C7H7Br2NS/c8-6-5(4-2-1-3-4)10-7(9)11-6/h4H,1-3H2 |
InChI Key |
XBMDWXJCLMQFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(SC(=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















